molecular formula C9H19N3S B8606113 1-[4-(2-Aminopropyl)-piperazin-1-yl]-ethanethione

1-[4-(2-Aminopropyl)-piperazin-1-yl]-ethanethione

Cat. No. B8606113
M. Wt: 201.33 g/mol
InChI Key: BCSNFDSANBVDTR-UHFFFAOYSA-N
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Patent
US07491821B2

Procedure details

To a solution of 1-[4-(2-amino-propyl)-piperazin-1-yl]-ethanone (149 mg, 0.4 mmol) and triethylamine (TEA, 118 μl, 0.8 mmol) was added Lawesson's reagent (162 mg, 0.4 mmol) at RT. The reaction mixture was heated at reflux for 3 h to provide 1-[4-(2-aminopropyl)-piperazin-1-yl]-ethanethione (intermediate IVa). The solvent was evaporated and the residue was partitioned between ethyl ether and HCl (1 N), the organic layer was discarded and the aqueous layer was basified by addition of a saturated solution of K2CO3. The aqueous solution was extracted with ethyl acetate four times. The organic layers were combined, dried over sodium sulfate and evaporated. The crude mixture was used for the next coupling reaction. M+=202.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
118 μL
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:13])[CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10](=O)[CH3:11])[CH2:6][CH2:5]1.C(N(CC)CC)C.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:30])=CC=1>>[NH2:1][CH:2]([CH3:13])[CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10](=[S:30])[CH3:11])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
NC(CN1CCN(CC1)C(C)=O)C
Name
Quantity
118 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
162 mg
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
NC(CN1CCN(CC1)C(C)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.